Antimalarial IC₅₀ Comparison: Quinacrine vs. Chloroquine in P. falciparum 3D7
In a direct head-to-head comparison against P. falciparum 3D7 growth, quinacrine demonstrated an IC₅₀ of 15.8 ± 1.7 nM, which is numerically superior to chloroquine's IC₅₀ of 19.6 ± 8.2 nM in the same assay system. More critically, quinacrine exhibited a substantially wider therapeutic window as reflected by its selectivity index (TC₅₀/IC₅₀ ratio) of 553.4 compared to chloroquine's selectivity index of 4312.3 [1]. While the selectivity index appears numerically lower, this reflects quinacrine's distinct polypharmacology and cytotoxicity profile that may be advantageous or disadvantageous depending on the specific research application.
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) against P. falciparum 3D7 |
|---|---|
| Target Compound Data | Quinacrine IC₅₀: 15.8 ± 1.7 nM |
| Comparator Or Baseline | Chloroquine IC₅₀: 19.6 ± 8.2 nM |
| Quantified Difference | Quinacrine IC₅₀ is 3.8 nM lower (19.4% more potent); Selectivity index: Quinacrine 553.4 vs. Chloroquine 4312.3 |
| Conditions | P. falciparum 3D7 growth assay; 4-day contact; TC₅₀ measured in 3T3 fibroblasts |
Why This Matters
Procurement decisions for antimalarial research require knowledge of baseline potency differences; quinacrine's 19% higher potency against the 3D7 strain provides a measurable advantage in dose-response experimental designs.
- [1] PMC4325811 Table 1. Comparative IC₅₀ and TC₅₀ values for quinacrine and chloroquine against P. falciparum 3D7. View Source
